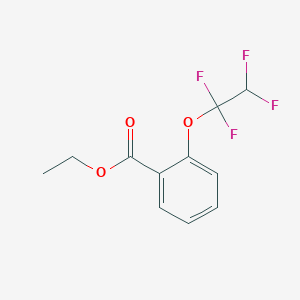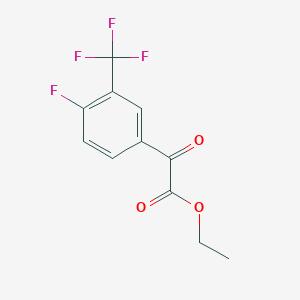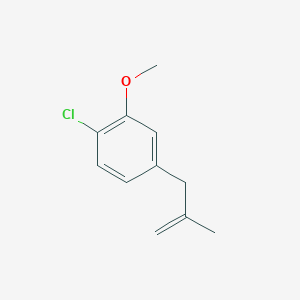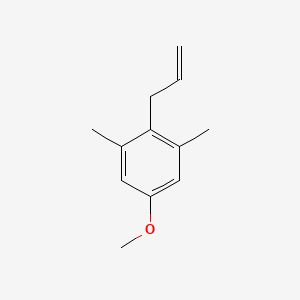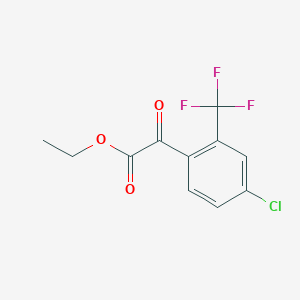![molecular formula C12H10F4O4 B8002167 Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester](/img/structure/B8002167.png)
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a synthetic organic compound with the molecular formula C12H10F4O4 It is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester typically involves the following steps:
Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment to the Phenyl Ring: The phenyl ring is then functionalized with the tetrafluoroethoxy group through an electrophilic aromatic substitution reaction.
Formation of the Acetic Acid Ethyl Ester Moiety: The final step involves the esterification of the acetic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid: Lacks the ethyl ester group.
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid.
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid ethyl ester: Contains a butyric acid moiety.
Uniqueness
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-5-3-4-6-8(7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSWOJLTRAHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxo-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester](/img/structure/B8002088.png)
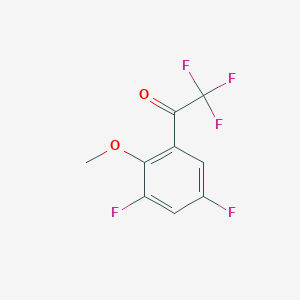
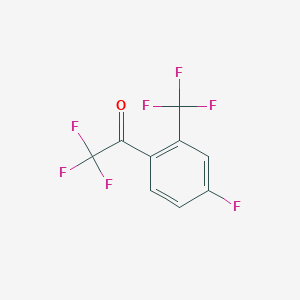
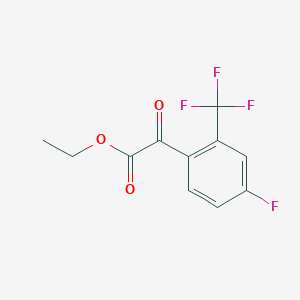

![1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002148.png)
![2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002151.png)
